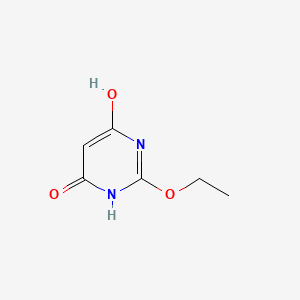

2-Ethoxy-4,6-dihydroxypyrimidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-ethoxy-4-hydroxy-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-2-11-6-7-4(9)3-5(10)8-6/h3H,2H2,1H3,(H2,7,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAFQKMFFPFLHAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=CC(=O)N1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70436610 | |

| Record name | 2-Ethoxy-4,6-dihydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61636-08-6 | |

| Record name | 2-Ethoxy-6-hydroxy-4(3H)-pyrimidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=61636-08-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethoxy-6-hydroxy-4(3H)-pyrimidinone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061636086 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Ethoxy-4,6-dihydroxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70436610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethoxy-6-hydroxypyrimidin-4(1H)-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.121.051 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 2-Ethoxy-4,6-dihydroxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Ethoxy-4,6-dihydroxypyrimidine is a key heterocyclic organic compound that serves as a crucial intermediate in the synthesis of a variety of pharmaceuticals and agrochemicals.[1][2] Its pyrimidine core, a fundamental component of nucleobases like thymine, cytosine, and uracil, makes it a "privileged scaffold" in medicinal chemistry. The strategic placement of ethoxy and hydroxyl groups on this scaffold dictates its chemical reactivity and physicochemical properties, influencing its utility in the synthesis of more complex, biologically active molecules. This guide provides a comprehensive overview of the physicochemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a visualization of its synthetic pathway.

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for understanding its behavior in various chemical and biological systems, including its solubility, reactivity, and potential for further chemical modification.

| Property | Value | Source |

| Molecular Formula | C₆H₈N₂O₃ | [1] |

| Molecular Weight | 156.14 g/mol | [1] |

| Melting Point | >318°C | [3] |

| Boiling Point | Data not available (likely decomposes) | [1] |

| Predicted Boiling Point (of 2-Ethoxy-4,6-difluoropyrimidine) | 207.5 ± 43.0 °C | [3] |

| Density (Predicted) | 1.41 ± 0.1 g/cm³ | [3] |

| pKa (Predicted) | 4.61 ± 0.10 | [3] |

| logP | Data not available | |

| Appearance | White crystalline solid | [4] |

| CAS Number | 61636-08-6 | [1] |

Note on Tautomerism: The presence of hydroxyl groups at positions 4 and 6 allows for tautomerism, meaning the compound can exist in equilibrium between the dihydroxy form and various keto-enol forms, such as 2-ethoxy-6-hydroxy-4(3H)-pyrimidinone.[5]

Experimental Protocols

Synthesis of this compound

The primary route for the synthesis of this compound involves the condensation of an O-ethylisourea salt with a dialkyl malonate, typically in the presence of a base.[5][6]

Method 1: From O-ethylisourea hydrochloride and dimethyl malonate [6]

-

Reaction Setup: A solution of O-ethylisourea hydrochloride in a suitable solvent (e.g., methanol) is prepared in a reaction vessel equipped with a stirrer and temperature control.

-

Base Addition: A methoxide base, such as sodium methoxide, is added to the reaction mixture.

-

Condensation: Dimethyl malonate is then added to the mixture. The reaction is typically conducted at a temperature between 0°C and 30°C.

-

Salt Formation: The reaction yields the salt of this compound.

-

Protonation and Isolation: The resulting salt is protonated by the addition of an acid to form the neutral this compound, which precipitates out of the solution.

-

Purification: The solid product is collected by filtration, washed, and dried.

Method 2: From O-ethylisourea hydrogen sulfate and diethyl malonate [5]

-

Intermediate Formation: O-ethylisourea hydrogen sulfate is generated by the reaction of urea with diethyl sulfate.

-

Cyclization: The O-ethylisourea hydrogen sulfate is then reacted with diethyl malonate in the presence of sodium methoxide in methanol.

-

Reaction Conditions: The reaction is carried out at 20°C for approximately 6 hours.

-

Work-up and Isolation: Following the reaction, the pH of the mixture is adjusted to facilitate the crystallization of the product. The solid is then filtered, washed, and purified. A reported yield for this method is approximately 88.7% with a purity of 99.4% as determined by HPLC.[5]

Synthesis of 2-Ethoxy-4,6-dichloropyrimidine

A key reaction of this compound is its conversion to the corresponding dichloro derivative, a versatile intermediate for further functionalization.

-

Chlorination: this compound is treated with a chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[4]

-

Base: The reaction is performed in the presence of a base, such as triethylamine.[4]

-

Reaction Conditions: The reaction mixture is heated to facilitate the replacement of the hydroxyl groups with chlorine atoms.

-

Isolation: The product, 2-Ethoxy-4,6-dichloropyrimidine, is isolated and purified.

Characterization of this compound

The identity and purity of synthesized this compound can be confirmed using various analytical techniques.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used for both qualitative and quantitative analysis to confirm the molecular weight and assess the purity of the compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can be employed to elucidate the chemical structure of the molecule.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR analysis can be used to identify the characteristic functional groups present in the molecule.

-

Melting Point Determination: The melting point is a key physical property used to assess the purity of the crystalline solid.

Synthetic Pathway and Logical Relationships

The following diagrams illustrate the general synthetic pathway for this compound and its subsequent conversion to a key intermediate.

Conclusion

This compound is a valuable building block in synthetic organic chemistry. Its physicochemical properties, particularly the reactivity of its hydroxyl groups, make it a versatile precursor for a wide range of more complex molecules with potential applications in the pharmaceutical and agrochemical industries. The synthetic routes to this compound are well-established, offering efficient methods for its production. A thorough understanding of its properties and synthesis is essential for researchers and scientists working on the development of novel chemical entities.

References

- 1. This compound | Alzchem Group [alzchem.com]

- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 3. 2-ETHOXY-4,6-DIFLUOROPYRIMIDINE Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 4. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]

- 5. This compound | 61636-08-6 | Benchchem [benchchem.com]

- 6. US5552546A - Process for the preparation of this compound - Google Patents [patents.google.com]

Tautomerism and Stability of 2-Ethoxy-4,6-dihydroxypyrimidine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Pyrimidine derivatives are a cornerstone in medicinal chemistry and molecular biology, forming the scaffold of nucleobases and a variety of therapeutic agents. The tautomeric state of these molecules is of critical importance as it can significantly influence their physicochemical properties, such as solubility, lipophilicity, hydrogen bonding capacity, and ultimately, their biological activity and target interactions.

2-Ethoxy-4,6-dihydroxypyrimidine possesses multiple sites for proton transfer, leading to a complex tautomeric landscape. Understanding the predominant tautomeric forms and their relative stabilities in different environments is crucial for rational drug design, formulation development, and predicting metabolic fate. This guide outlines the potential tautomers and provides a roadmap for their experimental and computational characterization.

Tautomeric Forms of this compound

This compound can exist in several tautomeric forms due to keto-enol and potentially amine-imine tautomerism, although the latter is less likely given the structure. The primary equilibrium is expected to be between the diketo, keto-enol, and dienol forms. The ethoxy group at the 2-position is generally considered stable and not directly involved in tautomerization.

The principal tautomeric equilibria are depicted below:

Spectroscopic and Synthetic Profile of 2-Ethoxy-4,6-dihydroxypyrimidine: A Technical Guide

For Immediate Release

This technical document provides a comprehensive overview of the spectroscopic characteristics and synthetic pathways of 2-Ethoxy-4,6-dihydroxypyrimidine (CAS RN: 61636-08-6), a key intermediate in the synthesis of various pharmaceuticals and agrochemicals. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Structure and Properties

This compound is a pyrimidine derivative with the molecular formula C₆H₈N₂O₃ and a molecular weight of 156.14 g/mol .[1][2] A crucial feature of this molecule is its existence in tautomeric forms, primarily an equilibrium between the dihydroxy form and its keto-enol isomers, such as 2-ethoxy-6-hydroxy-4(3H)-pyrimidinone.[3] This tautomerism influences its reactivity and spectroscopic properties.

Spectroscopic Data (Predicted)

Due to the limited availability of public experimental spectra for this compound, the following data is predicted based on its chemical structure and established spectroscopic principles. These values serve as a reference for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Spectral Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~11.0 - 12.0 | Broad Singlet | 2H | -OH / -NH (exchangeable) |

| ~5.10 | Singlet | 1H | C5-H |

| 4.35 | Quartet | 2H | -O-CH₂ -CH₃ |

| 1.30 | Triplet | 3H | -O-CH₂-CH₃ |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data

| Chemical Shift (δ, ppm) | Assignment |

| ~165.0 | C4/C6 (C=O) |

| ~162.0 | C2 (C-OEt) |

| ~85.0 | C5 |

| ~62.0 | -O -CH₂-CH₃ |

| ~14.0 | -O-CH₂-C H₃ |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks corresponding to its functional groups. The presence of broad bands will be indicative of the extensive hydrogen bonding due to the hydroxyl and potential amide groups arising from tautomerism.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 3200 - 2800 | Broad, Strong | O-H and N-H stretching (H-bonding) |

| ~2980 | Medium | C-H stretching (aliphatic) |

| ~1680 | Strong | C=O stretching (keto-enol form) |

| ~1620 | Strong | C=N and C=C stretching (ring) |

| ~1250 | Strong | C-O stretching (ethoxy) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule.

Table 4: Predicted Mass Spectrometry Data

| Parameter | Value |

| Molecular Formula | C₆H₈N₂O₃ |

| Molecular Weight | 156.14 |

| Predicted [M]+• | m/z 156 |

| Key Fragments | m/z 128 ([M-C₂H₄]+•), m/z 111 ([M-OC₂H₅]+) |

The fragmentation is anticipated to involve the characteristic loss of an ethylene molecule or the entire ethoxy group from the molecular ion.[1]

Experimental Protocols: Synthesis

The most common and industrially viable synthesis of this compound involves the condensation of an O-ethylisourea salt with a dialkyl malonate, typically in the presence of a base.[4][5]

General Synthesis Procedure

-

Formation of O-ethylisourea salt: O-ethylisourea hydrochloride is prepared by reacting cyanamide with ethanol in the presence of dry hydrogen chloride.

-

Condensation Reaction: The O-ethylisourea salt is then reacted with a dialkyl malonate (e.g., dimethyl malonate or diethyl malonate) in an alcoholic solvent, such as methanol.[5]

-

Base-catalyzed Cyclization: An alkali metal alkoxide, typically sodium methoxide, is used as a base to facilitate the cyclization reaction, forming the pyrimidine ring. The reaction is generally maintained at a controlled temperature, often between 0°C and 30°C.[5][6]

-

Acidification and Isolation: The resulting alkali salt of this compound is dissolved in water and then carefully acidified with a mineral acid (e.g., HCl) to a pH of approximately 2.0 to 5.5.[6]

-

Purification: The precipitated solid product is isolated by filtration, washed with water to remove salts, and dried under vacuum to yield the purified this compound.[4][6]

Visualization of Synthetic Workflow

The following diagrams illustrate the key synthetic pathway and a subsequent common transformation of the title compound.

References

- 1. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | Alzchem Group [alzchem.com]

- 3. This compound | 61636-08-6 | Benchchem [benchchem.com]

- 4. US5463055A - Process for the production of this compound or its alkali salts - Google Patents [patents.google.com]

- 5. US5552546A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 6. 2-Ethoxy-4,6-difluoropyrimidine | 166524-65-8 | Benchchem [benchchem.com]

Navigating the Solubility of 2-Ethoxy-4,6-dihydroxypyrimidine: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of the solubility characteristics of 2-Ethoxy-4,6-dihydroxypyrimidine, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and drug development professionals, offering available solubility data, insights into its physicochemical properties, and detailed experimental protocols for solubility determination.

Executive Summary

Physicochemical Properties and Tautomerism

This compound possesses two hydroxyl groups and an ethoxy group on the pyrimidine ring. The hydroxyl groups can lead to tautomerism, where the compound exists in equilibrium between the dihydroxy form and keto-enol forms (e.g., 2-ethoxy-6-hydroxy-4(3H)-pyrimidinone).[1] This tautomerism, along with the electron-donating ethoxy group, significantly influences the molecule's polarity and, consequently, its solubility in various solvents.[1]

Solubility Profile

Precise quantitative solubility data for this compound is scarce in the public domain. However, an analysis of its synthesis and purification procedures provides valuable qualitative insights.

Table 1: Qualitative Solubility of this compound

| Solvent Class | Common Solvents | Qualitative Solubility | Rationale/Context from Literature |

| Alcohols | Methanol, Ethanol | Soluble to some extent, likely temperature-dependent. | Used as a solvent in its synthesis, suggesting reactants and the product are soluble, at least at reaction temperatures.[1][2][3] |

| Water | Water (acidic) | Low solubility. | The compound is often precipitated from aqueous solutions by acidification and subsequently washed with water, indicating poor solubility under these conditions.[2][4] |

| Halogenated | 1,2-Dichloroethane | Soluble to some extent. | Used as a solvent for subsequent reactions involving this compound.[4] |

For comparative purposes, the solubility of the parent compound, 4,6-dihydroxypyrimidine, is presented below. The presence of the ethoxy group in this compound is expected to increase its lipophilicity and therefore alter its solubility profile compared to the parent compound.

Table 2: Quantitative Solubility of 4,6-Dihydroxypyrimidine (CAS: 1193-24-4)

| Solvent | Temperature | Solubility |

| Water | 20 °C | 2.5 g/L[5][6][7][8] |

| Hot Water | Elevated | Soluble[5] |

| Alcohol | Ambient | Insoluble[5] |

| Ether | Ambient | Insoluble[5] |

| Alkali Solutions | Ambient | Soluble[5] |

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data, a standardized experimental protocol is essential. The gravimetric method is a widely accepted technique for determining the equilibrium solubility of solid compounds in various solvents.[9][10]

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Solvent of interest (analytical grade)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Analytical balance

-

Vials with airtight seals

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Evaporating dish or pre-weighed vials

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume or mass of the solvent in a sealed vial. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Place the vial in a temperature-controlled shaker or water bath set to the desired temperature. Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibration may need to be determined empirically.

-

Phase Separation: Once equilibrium is achieved, cease agitation and allow the undissolved solid to settle. It is critical to maintain the temperature during this step.

-

Sample Withdrawal: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe fitted with a filter to prevent any solid particles from being transferred.

-

Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed evaporating dish or vial. Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause degradation of the compound.

-

Mass Determination: Once the solvent is completely removed, weigh the dish or vial containing the dried solute.

-

Calculation: Calculate the solubility using the following formula:

Solubility (g/L) = (Mass of dried solute in g / Volume of solution withdrawn in L)

Workflow Diagram for Solubility Determination

Caption: Gravimetric Method for Solubility Determination.

Conclusion

While quantitative solubility data for this compound remains a gap in the scientific literature, this guide provides essential qualitative information and a framework for its experimental determination. The provided data on the parent compound, 4,6-dihydroxypyrimidine, offers a useful, albeit approximate, reference point. For researchers and professionals in drug development, the application of the detailed experimental protocol will be crucial for obtaining the precise solubility data necessary for process optimization, formulation development, and ensuring the reproducibility of experimental outcomes.

References

- 1. This compound | 61636-08-6 | Benchchem [benchchem.com]

- 2. 2-Ethoxy-4,6-difluoropyrimidine | 166524-65-8 | Benchchem [benchchem.com]

- 3. US5463055A - Process for the production of this compound or its alkali salts - Google Patents [patents.google.com]

- 4. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]

- 5. chembk.com [chembk.com]

- 6. Page loading... [wap.guidechem.com]

- 7. 4,6-Dihydroxypyrimidine | CAS#:1193-24-4 | Chemsrc [chemsrc.com]

- 8. 4,6-Dihydroxypyrimidine | 1193-24-4 [chemicalbook.com]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. researchgate.net [researchgate.net]

The Diverse Biological Activities of Pyrimidine Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules. As a fundamental component of nucleic acids (cytosine, thymine, and uracil), pyrimidines are intrinsically recognized by biological systems, making them a privileged structure for the design of novel therapeutics. This technical guide provides an in-depth overview of the significant biological activities of pyrimidine derivatives, focusing on their potential as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visualizations of key signaling pathways.

Anticancer Activity

Pyrimidine derivatives have emerged as a prominent class of anticancer agents, targeting various hallmarks of cancer, including uncontrolled cell proliferation, survival, and metastasis. Their mechanisms of action are diverse, ranging from the inhibition of critical enzymes like protein kinases to the disruption of DNA synthesis.[1][2]

Inhibition of Protein Kinases

A significant number of pyrimidine-based anticancer drugs function as protein kinase inhibitors.[1] These enzymes play a crucial role in cell signaling pathways that regulate cell growth, differentiation, and survival. By blocking the activity of specific kinases that are often overactive in cancer cells, pyrimidine derivatives can effectively halt tumor progression.

One of the most notable targets is the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase that is frequently mutated or overexpressed in various cancers.[1][3] Pyrimidine-based EGFR inhibitors have been successfully developed to treat non-small cell lung cancer and other solid tumors.[3]

Quantitative Data: Anticancer Activity

The anticancer efficacy of pyrimidine derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Amino-4-aryl-pyrimidine derivatives of ursolic acid | MCF-7 (Breast) | 0.48 ± 0.11 | [4] |

| 2-Amino-4-aryl-pyrimidine derivatives of ursolic acid | HeLa (Cervical) | 0.74 ± 0.13 | [4] |

| Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives | MCF-7 (Breast) | 0.33 ± 0.24 | [5] |

| Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives | HeLa (Cervical) | 0.52 ± 0.13 | [5] |

| Isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives | HepG2 (Liver) | 3.09 ± 0.11 | [5] |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives | C32 (Melanoma) | 24.4 | [6] |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivatives | A375 (Melanoma) | 25.4 | [6] |

| Pyrido[2,3-d]pyrimidine derivatives | A549 (Lung) | >50 | [7] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[8][9][10]

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

Test pyrimidine derivatives

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the pyrimidine derivatives in culture medium. After 24 hours, remove the old medium from the plates and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 atmosphere.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound relative to the vehicle control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Antimicrobial Activity

The rise of antibiotic resistance necessitates the development of novel antimicrobial agents. Pyrimidine derivatives have demonstrated significant potential in this area, exhibiting activity against a broad spectrum of bacteria and fungi.[11][12]

Quantitative Data: Antimicrobial Activity

The antimicrobial efficacy of pyrimidine derivatives is often expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that inhibits the visible growth of a microorganism.

| Compound Class | Microorganism | MIC (µg/mL) | Reference |

| 6-Aryl-7H-pyrrolo[2,3-d]pyrimidin-4-amines | Staphylococcus aureus | 8 | [13] |

| 1,2,4-Triazolo[1,5-a]pyrimidines | Gram-positive & Gram-negative bacteria | 0.25–2.0 | [14] |

| Pyrimidin-2-ol/thiol/amine analogues | S. aureus | 16.26 | [15] |

| Pyrimidin-2-ol/thiol/amine analogues | B. subtilis | 17.34 | [15] |

| Pyrimidin-2-ol/thiol/amine analogues | E. coli | 17.34 | [15] |

| Pyrimidin-2-ol/thiol/amine analogues | A. niger | 17.34 | [15] |

Experimental Protocol: Agar Well Diffusion Method

The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.[16][17][18]

Materials:

-

Petri plates

-

Mueller-Hinton agar

-

Bacterial or fungal cultures

-

Sterile cork borer (6-8 mm diameter)

-

Test pyrimidine derivatives

-

Positive control (standard antibiotic)

-

Negative control (solvent)

Procedure:

-

Media Preparation: Prepare and sterilize Mueller-Hinton agar and pour it into sterile Petri plates. Allow the agar to solidify.

-

Inoculation: Inoculate the agar surface uniformly with a standardized suspension of the test microorganism.

-

Well Preparation: Create wells of 6-8 mm in diameter in the agar using a sterile cork borer.

-

Compound Addition: Add a defined volume (e.g., 100 µL) of the test pyrimidine derivative solution, positive control, and negative control into separate wells.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

Antiviral Activity

Pyrimidine derivatives are integral to antiviral therapy, with many approved drugs being nucleoside analogs that interfere with viral replication.[19] Their structural similarity to natural nucleosides allows them to be incorporated into the growing viral DNA or RNA chain, leading to chain termination. Non-nucleoside pyrimidine derivatives have also shown promise by targeting other viral proteins.[19][20]

Quantitative Data: Antiviral Activity

The antiviral activity of pyrimidine derivatives is commonly determined by the 50% effective concentration (EC50), which is the concentration of the compound that inhibits 50% of viral replication.

| Compound Class | Virus | EC50 (µM) | Reference |

| 2-Amino-4-(ω-hydroxyalkylamino)pyrimidine derivatives | Influenza A and B | 0.01 - 0.1 | [20] |

| Pyrimido[4,5-d]pyrimidines | Human coronavirus 229E (HCoV-229E) | Not specified, but showed remarkable efficacy | [21] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques.[22][23][24]

Materials:

-

Confluent monolayer of host cells in multi-well plates

-

Virus stock

-

Test pyrimidine derivatives

-

Cell culture medium

-

Agarose or methylcellulose overlay

-

Crystal violet staining solution

Procedure:

-

Cell Preparation: Grow a confluent monolayer of susceptible host cells in multi-well plates.

-

Compound and Virus Incubation: Prepare serial dilutions of the pyrimidine derivative and mix with a known concentration of the virus. Incubate this mixture for 1-2 hours.

-

Infection: Remove the culture medium from the cells and infect them with the virus-compound mixture. Allow the virus to adsorb for 1-2 hours.

-

Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) to restrict virus spread to adjacent cells.

-

Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).

-

Plaque Visualization: After incubation, fix and stain the cells with a solution like crystal violet. Plaques will appear as clear zones where cells have been lysed by the virus.

-

Plaque Counting and EC50 Calculation: Count the number of plaques in each well. The EC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.

Anti-inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases, including arthritis, cardiovascular diseases, and cancer. Pyrimidine derivatives have demonstrated potent anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[25][26] COX-1 and COX-2 are key enzymes in the biosynthesis of prostaglandins, which are important mediators of inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy as it is primarily involved in the inflammatory response, while COX-1 has homeostatic functions.

Quantitative Data: Anti-inflammatory Activity (COX Inhibition)

The anti-inflammatory potential of pyrimidine derivatives is assessed by their IC50 values for COX-1 and COX-2 inhibition.

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Reference |

| Pyridopyrimidinone derivative IIId | - | 0.67 | [26] |

| Pyridopyrimidinone derivative IIIf | - | 1.02 | [26] |

| Pyridopyrimidinone derivative IIIg | - | 0.85 | [26] |

| Pyridopyrimidinone derivative IIIi | - | 0.98 | [26] |

| Celecoxib (Reference) | - | 1.11 | [26] |

| Pyrimidine-5-carbonitrile 3b | - | 0.20 ± 0.01 | [27] |

| Pyrimidine-5-carbonitrile 5b | - | 0.18 ± 0.01 | [27] |

| Pyrimidine-5-carbonitrile 5d | - | 0.16 ± 0.01 | [27] |

Experimental Protocol: COX-2 Inhibition Assay

A common method to determine COX-2 inhibitory activity is to measure the conversion of a substrate by the enzyme in the presence and absence of the test compound.

Materials:

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

Test pyrimidine derivatives

-

Reaction buffer

-

Detection reagent (e.g., for measuring prostaglandin E2)

-

Microplate reader

Procedure:

-

Enzyme and Compound Pre-incubation: In a 96-well plate, add the reaction buffer, COX-2 enzyme, and various concentrations of the pyrimidine derivative. Incubate for a short period (e.g., 15 minutes) at room temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.

-

Reaction Termination: Stop the reaction by adding a stopping solution (e.g., hydrochloric acid).

-

Prostaglandin E2 Measurement: Measure the amount of prostaglandin E2 (PGE2) produced using a suitable detection method, such as an enzyme-linked immunosorbent assay (ELISA).

-

IC50 Calculation: Calculate the percentage of COX-2 inhibition for each compound concentration relative to the control. The IC50 value is determined from the dose-response curve.

Other Biological Activities

Beyond the major therapeutic areas discussed, pyrimidine derivatives have shown a wide range of other biological activities, including:

-

Bone Anabolic Agents: Certain pyrimidine derivatives have been shown to promote osteogenesis via the BMP2/SMAD1 signaling pathway, suggesting their potential in treating bone-related disorders.[28]

-

Antitubercular Agents: Novel pyrimidine derivatives have demonstrated potent inhibitory activities against Mycobacterium tuberculosis.[2]

-

Anticonvulsants, Antihypertensives, and Analgesics: The versatility of the pyrimidine scaffold has led to the discovery of compounds with activities targeting the central nervous system and cardiovascular system.[11][29]

Conclusion

The pyrimidine nucleus is a remarkably versatile scaffold that continues to be a rich source of inspiration for the development of new therapeutic agents. Its inherent biological relevance and synthetic tractability have led to the discovery of a multitude of derivatives with potent and diverse pharmacological activities. The information presented in this technical guide, including the quantitative data, detailed experimental protocols, and pathway visualizations, is intended to serve as a valuable resource for researchers and professionals in the field of drug discovery and development. A thorough understanding of the structure-activity relationships and mechanisms of action of pyrimidine derivatives will undoubtedly pave the way for the design of next-generation therapeutics with improved efficacy and safety profiles.

References

- 1. Pyrimidine-based EGFR TK inhibitors in targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, synthesis, anticancer activity and mechanism studies of novel 2-amino-4-aryl-pyrimidine derivatives of ursolic acid - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. Synthesis and antitumor activity of isolongifoleno[7,8-d]thiazolo[3,2-a]pyrimidine derivatives via enhancing ROS level - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. Bioassays for anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]

- 12. researchgate.net [researchgate.net]

- 13. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis and antimicrobial activity of some novel 1,2-dihydro-[1,2,4]triazolo[1,5- a ]pyrimidines bearing amino acid moiety - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08189B [pubs.rsc.org]

- 15. researchgate.net [researchgate.net]

- 16. chemistnotes.com [chemistnotes.com]

- 17. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]

- 18. botanyjournals.com [botanyjournals.com]

- 19. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and anti-influenza virus activity of novel pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 23. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 24. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]

- 25. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 26. dovepress.com [dovepress.com]

- 27. mdpi.com [mdpi.com]

- 28. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

role of 2-Ethoxy-4,6-dihydroxypyrimidine as a chemical intermediate

An In-depth Technical Guide to 2-Ethoxy-4,6-dihydroxypyrimidine as a Chemical Intermediate

Introduction

This compound, with the CAS number 61636-08-6, is a pivotal chemical intermediate in the synthesis of a variety of commercially significant organic compounds.[1][2] As a derivative of pyrimidine, a heterocyclic aromatic compound central to the structure of nucleobases in DNA and RNA, it serves as a versatile building block in the pharmaceutical and agrochemical industries.[1][3][4] Its strategic placement of ethoxy and hydroxyl functional groups allows for a wide range of chemical transformations, making it a valuable precursor for creating more complex molecules, including herbicides and pharmaceuticals.[1][3] This guide provides a comprehensive overview of its synthesis, key reactions, and its crucial role as an intermediate, tailored for researchers, scientists, and professionals in drug development.

Synthesis of this compound

The most prevalent and efficient method for synthesizing this compound involves the condensation reaction of an O-ethylisourea salt with a dialkyl malonate, such as diethyl malonate or dimethyl malonate.[1][5] This reaction is typically conducted in an alcoholic solvent like methanol, utilizing an alkali metal alkoxide, such as sodium methoxide, as a base to facilitate the cyclization.[1][5]

An alternative approach for generating the O-ethylisourea intermediate starts from urea and diethyl sulfate.[1] The resulting O-ethylisourea hydrogen sulfate is then reacted with diethyl malonate under basic conditions to yield the target pyrimidine derivative.[1] This method has been reported to achieve high yields and purity, offering a viable route for large-scale production.[1]

Key Synthesis Pathways

The synthesis of this compound is centered around the formation of the pyrimidine ring through a condensation reaction. The primary route involves reacting an O-ethylisourea salt with a malonic acid ester.

Caption: Synthesis of this compound via condensation.

Experimental Protocol: Synthesis via O-ethylisourea and Dimethyl Malonate

The following protocol is a representative example of the synthesis of this compound.

-

Preparation of O-ethylisourea salt: Dry hydrogen chloride (0.26 mol) is passed into ethanol (75 g) over 150 minutes at a temperature of 15-20°C. Subsequently, cyanamide (0.25 mol) is added within 15 minutes at 20°C to form the O-ethylisourea hydrochloride salt.[3]

-

Condensation Reaction: The O-ethylisourea salt is then reacted with dimethyl malonate in the presence of a methoxide base, typically sodium methoxide, in a methanol solvent.[5]

-

Temperature Control: The reaction is maintained at a temperature between 0°C and 30°C.[5][6]

-

Formation of Salt: This condensation reaction yields the monosodium salt of this compound.[5][6]

-

Acidification and Isolation: The reaction mixture is then subjected to acidification using a mineral acid (e.g., hydrochloric acid) or a carboxylic acid to a pH between 2.0 and 5.5, with an optimal pH around 4.0.[1] This protonation step facilitates the crystallization of the neutral this compound.[1][5]

-

Purification: The final product is isolated by filtration and can be further purified as needed.

Quantitative Data for Synthesis

| Parameter | Value | Reference |

| Starting Materials | Urea, Diethyl Sulfate, Diethyl Malonate | [1] |

| Yield | ~88.7% | [1] |

| Purity (HPLC) | 99.4% | [1] |

| Reaction Time | 6 hours | [1] |

| Reaction Temperature | 20°C | [1] |

Chemical Reactivity and Key Transformations

The chemical utility of this compound stems from the reactivity of its hydroxyl groups. These groups can undergo substitution reactions, most notably halogenation, to produce key downstream intermediates.[1] The molecule exists in tautomeric equilibrium between the dihydroxy form and keto-enol forms, which influences its reactivity.[1]

Chlorination to 2-Ethoxy-4,6-dichloropyrimidine

A crucial transformation is the conversion of the dihydroxy pyrimidine to its dichloro derivative, 2-Ethoxy-4,6-dichloropyrimidine. This is typically achieved through chlorination with phosphorus oxychloride (POCl₃).[1][6] This reaction replaces the hydroxyl groups at the 4 and 6 positions with chlorine atoms, creating a more reactive intermediate for subsequent nucleophilic substitution reactions.[1]

Fluorination to 2-Ethoxy-4,6-difluoropyrimidine

The resulting 2-Ethoxy-4,6-dichloropyrimidine can be further converted to 2-Ethoxy-4,6-difluoropyrimidine. This fluorination is often carried out using a fluorinating agent like potassium fluoride (KF).[6][7] The difluoro derivative is a key precursor for various herbicides and pharmaceuticals due to the enhanced reactivity of the fluorine atoms as leaving groups in nucleophilic aromatic substitution (SNAr) reactions.[1][6]

Reaction Pathway from Dihydroxy to Dichloro to Difluoro Derivatives

Caption: Key transformations of this compound.

Experimental Protocols for Key Transformations

1. Chlorination Protocol:

-

Reactants: this compound (1 mol), phosphorus oxychloride (POCl₃) (2.2 mol), and triethylamine (2 mol) in a solvent like 1,2-dichloroethane.[7]

-

Procedure: Dissolve the starting material in the solvent. Slowly add POCl₃, followed by the dropwise addition of triethylamine, ensuring the temperature does not exceed 50°C.[7]

-

Reaction Conditions: Heat the mixture to 85°C for approximately 3 hours.[6][7]

-

Work-up: Cool the reaction, add ice water, and separate the organic layer. Wash, dry, and distill to obtain the product.[7]

2. Fluorination Protocol:

-

Reactants: 2-Ethoxy-4,6-dichloropyrimidine (1 mol) and anhydrous potassium fluoride (2.5 mol) in a solvent such as sulfolane.[7]

-

Procedure: Heat a mixture of the solvent and potassium fluoride to 200°C for 1 hour, then cool to 80°C. Add the dichloropyrimidine.[7]

-

Reaction Conditions: Heat the reaction mixture to 160°C and stir for 3 hours.[7]

-

Work-up: Monitor the reaction by HPLC. Once complete, the product is isolated by vacuum distillation.[7]

Quantitative Data for Key Transformations

| Transformation | Product | Yield | Purity (HPLC) | Reference |

| Chlorination | 2-Ethoxy-4,6-dichloropyrimidine | 90.7% | 98.7% | [6][7] |

| Fluorination | 2-Ethoxy-4,6-difluoropyrimidine | 82.7% | 99.1% | [6][7] |

Role as a Versatile Chemical Intermediate

This compound is a foundational intermediate from which more complex and highly functionalized molecules are built. Its halogenated derivatives, particularly 2-Ethoxy-4,6-difluoropyrimidine, are especially valuable. The two fluorine atoms are excellent leaving groups, facilitating SNAr reactions where they can be displaced by various nucleophiles (e.g., amines, alcohols) to introduce diverse functionalities onto the pyrimidine ring.[1] This reactivity is fundamental to the synthesis of a wide array of biologically active compounds. For instance, 2-Ethoxy-4,6-difluoropyrimidine is a key intermediate in the synthesis of triazolopyrimidine sulfonamide herbicides.[7]

Caption: Logical workflow from intermediate to final product classes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below.

| Property | Value | Reference |

| CAS Number | 61636-08-6 | [1][2] |

| Molecular Formula | C₆H₈N₂O₃ | [4][8] |

| Molecular Weight | 156.14 g/mol | [1][4] |

| InChI Key | XAFQKMFFPFLHAC-UHFFFAOYSA-N | [1] |

| Appearance | Yellow or orange solid powder | [9] |

| Tautomerism | Exists in equilibrium between dihydroxy and keto-enol forms (e.g., 2-ethoxy-6-hydroxy-4(3H)-pyrimidinone) | [1] |

Conclusion

This compound is a cornerstone intermediate in synthetic organic chemistry. Its straightforward synthesis and, more importantly, its capacity for conversion into highly reactive halogenated derivatives make it an indispensable building block. The ability to readily transform it into 2-Ethoxy-4,6-dichloropyrimidine and subsequently into 2-Ethoxy-4,6-difluoropyrimidine provides a robust platform for introducing a wide range of functional groups through nucleophilic substitution. This versatility has cemented its role in the industrial-scale production of vital agrochemicals and as a key scaffold in the discovery and development of novel pharmaceutical agents.

References

- 1. This compound | 61636-08-6 | Benchchem [benchchem.com]

- 2. This compound | 61636-08-6 [chemicalbook.com]

- 3. US5463055A - Process for the production of this compound or its alkali salts - Google Patents [patents.google.com]

- 4. This compound | Alzchem Group [alzchem.com]

- 5. US5552546A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 6. 2-Ethoxy-4,6-difluoropyrimidine | 166524-65-8 | Benchchem [benchchem.com]

- 7. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]

- 8. 61636-08-6|this compound|BLD Pharm [bldpharm.com]

- 9. Page loading... [guidechem.com]

An In-depth Structural Analysis of 2-Ethoxy-4,6-dihydroxypyrimidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Ethoxy-4,6-dihydroxypyrimidine is a key intermediate in the synthesis of various pharmaceuticals and agrochemicals.[1] Its chemical reactivity and biological activity are intrinsically linked to its structural features, including the potential for tautomerism and intermolecular interactions. This technical guide provides a comprehensive analysis of the structural and spectroscopic properties of this compound, drawing upon available experimental data for closely related analogs and theoretical considerations. Detailed experimental protocols for its synthesis and characterization are also presented to facilitate further research and development.

Molecular Structure and Tautomerism

The structure of this compound is characterized by a pyrimidine ring substituted with an ethoxy group at the 2-position and two hydroxyl groups at the 4- and 6-positions. A significant aspect of its structure is the existence of tautomeric equilibria. The presence of the hydroxyl groups allows for keto-enol tautomerism, where the compound can exist in equilibrium between the dihydroxy form and various keto-enol forms, such as 2-ethoxy-6-hydroxy-4(3H)-pyrimidinone.[2]

Studies on the parent compound, 4,6-dihydroxypyrimidine, have shown that it can exist in two crystalline polymorphic forms: a molecular form and an ionic form where molecules are differentiated into positive and negative ions.[3][4] Furthermore, dimerization of 4,6-dihydroxypyrimidine derivatives in solution has been observed, a phenomenon that is reversible upon dissolution in solvents like DMSO.[3][5] These structural dynamics are crucial for understanding the reactivity and biological interactions of this compound.

The following diagram illustrates the potential tautomeric equilibrium of this compound.

Caption: Tautomeric equilibrium of this compound.

Synthesis

The primary synthetic route to this compound involves the condensation of an O-ethylisourea salt with a malonic acid dialkyl ester, such as diethyl malonate or dimethyl malonate.[2][6] This reaction is typically carried out in the presence of a base, like sodium methoxide or sodium ethoxide, in an alcoholic solvent.[2][6]

The following workflow outlines the general synthetic procedure.

Caption: General workflow for the synthesis of this compound.

Spectroscopic and Physicochemical Data

NMR Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the ethoxy group (a triplet for the methyl protons and a quartet for the methylene protons) and a signal for the proton at the 5-position of the pyrimidine ring. The chemical shifts of the hydroxyl protons may be broad and variable depending on the solvent and concentration.

¹³C NMR: The carbon NMR spectrum would display signals for the two carbons of the ethoxy group and the four distinct carbons of the pyrimidine ring. The chemical shifts would be influenced by the electron-donating ethoxy group and the tautomeric state of the molecule.

Table 1: Predicted NMR Data

| Assignment | Predicted ¹H NMR (ppm) | Predicted ¹³C NMR (ppm) |

| Ethoxy-CH₃ | ~1.3 (triplet) | ~14 |

| Ethoxy-CH₂ | ~4.3 (quartet) | ~63 |

| Pyrimidine C5-H | ~5.0 | ~85 |

| Pyrimidine C4/C6 | - | ~165 |

| Pyrimidine C2 | - | ~160 |

Note: These are predicted values and may vary based on experimental conditions.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be characterized by absorption bands corresponding to O-H and N-H stretching (in the keto-enol forms), C=O stretching, C-O stretching of the ethoxy group, and various C-N and C=C stretching vibrations of the pyrimidine ring.

Table 2: Expected IR Absorption Bands

| Functional Group | Wavenumber (cm⁻¹) |

| O-H / N-H stretch | 3200-3500 (broad) |

| C-H stretch (alkane) | 2850-3000 |

| C=O stretch | 1650-1700 |

| C=N / C=C stretch | 1550-1650 |

| C-O stretch (ethoxy) | 1050-1150 |

Mass Spectrometry

The mass spectrum of this compound (Molecular Weight: 156.14 g/mol ) would show a molecular ion peak (M⁺) at m/z 156. The fragmentation pattern would likely involve the loss of the ethoxy group, ethylene from the ethoxy group, and fragmentation of the pyrimidine ring.

Table 3: Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₆H₈N₂O₃ | [1] |

| Molecular Weight | 156.14 g/mol | [1] |

| CAS Number | 61636-08-6 | [7] |

| Melting Point | >300 °C | [8] |

Experimental Protocols

Synthesis of this compound

This protocol is adapted from established procedures for the synthesis of 4,6-dihydroxypyrimidine derivatives.[9]

-

Preparation of Sodium Ethoxide: Dissolve metallic sodium (1 equivalent) in absolute ethanol under an inert atmosphere with stirring.

-

Reaction Mixture: To the cooled sodium ethoxide solution, add O-ethylisourea hydrochloride (1 equivalent) and stir for 15 minutes.

-

Condensation: Slowly add diethyl malonate (1 equivalent) to the reaction mixture.

-

Reflux: Heat the mixture to reflux for 4-6 hours.

-

Work-up: Cool the reaction mixture and remove the solvent under reduced pressure.

-

Acidification: Dissolve the residue in water and acidify with a mineral acid (e.g., HCl) to a pH of approximately 4-5.

-

Isolation: Collect the resulting precipitate by filtration, wash with cold water and ethanol, and dry under vacuum.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

Acquisition: Record ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz).

-

Analysis: Process the spectra and assign the signals based on chemical shifts, coupling patterns, and integration.

IR Spectroscopy

-

Sample Preparation (KBr Pellet): Mix a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.

-

Acquisition: Obtain the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI).

-

Acquisition: Acquire the mass spectrum in the appropriate mass range.

-

Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Conclusion

This technical guide provides a foundational understanding of the structural and spectroscopic properties of this compound. While a complete experimental dataset for this specific molecule is not yet available, the analysis of closely related compounds and theoretical principles offers valuable insights for researchers. The provided synthesis and characterization protocols serve as a practical starting point for further investigation into this important chemical intermediate. Future work should focus on obtaining high-resolution experimental data, including single-crystal X-ray diffraction, to fully elucidate its three-dimensional structure and further explore its tautomeric and polymorphic behaviors.

References

- 1. This compound | Alzchem Group [alzchem.com]

- 2. This compound | 61636-08-6 | Benchchem [benchchem.com]

- 3. Spectroscopic Study of the Basicity of 4,6-Dihydroxypyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. US5463055A - Process for the production of this compound or its alkali salts - Google Patents [patents.google.com]

- 7. This compound | 61636-08-6 [chemicalbook.com]

- 8. 2-Amino-4,6-dihydroxypyrimidine 98% | 56-09-7 [sigmaaldrich.com]

- 9. 5-Substituted 2-amino-4,6-dihydroxypyrimidines and 2-amino-4,6-dichloropyrimidines: synthesis and inhibitory effects on immune-activated nitric oxide production - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine from O-ethylisourea

Application Notes: Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine

Audience: Researchers, scientists, and drug development professionals.

Introduction

This compound is a critical intermediate in the synthesis of a variety of agrochemicals and pharmaceuticals.[1][2] Its pyrimidine core is a scaffold of significant interest in medicinal chemistry due to the wide range of biological activities exhibited by its derivatives.[3][4] This document provides a detailed protocol for the synthesis of this compound via the condensation of an O-ethylisourea salt with a dialkyl malonate. The described method is efficient, scalable, and yields a high-purity product.[1][5]

Key Applications

The primary utility of this compound lies in its role as a precursor for more complex molecules. The hydroxyl groups at the 4 and 6 positions are readily converted to other functionalities, making it a versatile building block.

-

Agrochemicals: It is a key starting material for various herbicides.[5] For instance, it can be halogenated to produce 2-Ethoxy-4,6-dichloropyrimidine or 2-Ethoxy-4,6-difluoropyrimidine, which are crucial intermediates in the manufacturing of potent herbicidal compounds.[5][6][7]

-

Pharmaceuticals: The pyrimidine structure is fundamental to many therapeutic agents, including antiviral and anticancer drugs.[4][8] this compound serves as an essential intermediate for synthesizing triazolopyrimidine sulfonamide-type drugs, such as the herbicide Diclosulam. The broader class of pyrimidine derivatives has been explored for various medicinal properties, including anti-inflammatory and enzyme-inhibitory activities.[3]

Synthesis Workflow

The synthesis proceeds via a base-catalyzed condensation reaction to form the pyrimidine ring, followed by acidification to yield the final neutral product.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

This protocol details the synthesis of the monosodium salt of this compound and its subsequent conversion to the neutral form.[9]

Materials and Reagents:

-

O-ethylisourea hydrochloride (or sulfate)

-

Sodium methoxide (solid or solution in methanol)

-

Methanol

-

Acetic acid (or other suitable mineral acid)

-

Deionized water

Procedure:

-

Reaction Setup: In a reaction vessel equipped with a stirrer, thermometer, and addition funnel, charge a solution of sodium methoxide in methanol.

-

Cooling: Cool the sodium methoxide solution to a temperature between 0°C and 10°C using an ice bath.[9]

-

Addition of Reactants:

-

Reaction: After the addition is complete, allow the mixture to stir at a controlled temperature (e.g., 20°C) for several hours (typically 2-6 hours) to ensure the condensation reaction goes to completion.[5] The formation of the sodium salt of this compound may be observed as a precipitate.

-

Protonation (Acidification):

-

Once the reaction is complete, the resulting slurry or solution containing the pyrimidine salt is prepared for acidification. The salt can be isolated first or acidified in situ.

-

Dissolve or suspend the pyrimidine salt in water.[1]

-

Slowly add an acid, such as acetic acid, to adjust the pH to a range of 2.0 to 5.5, with an optimal pH around 4.0.[1][10]

-

-

Isolation and Purification:

-

Upon acidification, the neutral this compound will crystallize and precipitate out of the solution.[1][10]

-

Isolate the solid product by filtration.

-

Wash the collected solid with cold deionized water to remove any residual salts.[1]

-

Dry the final product under a vacuum to yield purified this compound.

-

Data Presentation

Table 1: Reaction Parameters and Product Characteristics This table summarizes typical reaction conditions and expected outcomes based on related synthesis routes.

| Parameter | Value | Reference |

| Reactants | O-ethylisourea salt, Diethyl malonate | [5] |

| Base | Sodium Methoxide | [5][9] |

| Solvent | Methanol | [5][9] |

| Reaction Temperature | 0°C to 30°C | [9][10] |

| Reaction Time | ~6 hours | [5] |

| Typical Yield | ~88.7% | [5] |

| Purity (HPLC) | >99% | [5] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 61636-08-6 | [2][11] |

| Molecular Formula | C₆H₈N₂O₃ | [2] |

| Molecular Weight | 156.14 g/mol | [2][11] |

| Appearance | Crystalline solid | [1] |

| Melting Point | >318°C | [11] |

| pKa | 4.61 ± 0.10 (Predicted) | [11] |

Safety Precautions

-

Handle all chemicals in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Sodium methoxide is highly corrosive and reacts violently with water. Handle with extreme care.

-

Refer to the Safety Data Sheets (SDS) for all reagents before commencing the experiment.

References

- 1. US5463055A - Process for the production of this compound or its alkali salts - Google Patents [patents.google.com]

- 2. This compound | Alzchem Group [alzchem.com]

- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. This compound | 61636-08-6 | Benchchem [benchchem.com]

- 6. CN111303045A - Production process of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]

- 7. CN114262300A - Preparation method of 2-ethoxy-4, 6-difluoropyrimidine - Google Patents [patents.google.com]

- 8. Cas 166524-65-8,2-ETHOXY-4,6-DIFLUOROPYRIMIDINE | lookchem [lookchem.com]

- 9. US5552546A - Process for the preparation of this compound - Google Patents [patents.google.com]

- 10. 2-Ethoxy-4,6-difluoropyrimidine | 166524-65-8 | Benchchem [benchchem.com]

- 11. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

Application Notes and Protocols for Condensation Reactions of Diethyl Malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diethyl malonate is a versatile C-H acidic compound widely employed in organic synthesis, particularly in condensation reactions for the formation of new carbon-carbon bonds. Its activated methylene group, flanked by two electron-withdrawing ester functionalities, facilitates deprotonation and subsequent nucleophilic attack on various electrophiles. This reactivity is central to the synthesis of a diverse array of compounds, including pharmaceuticals, agrochemicals, and specialty chemicals. Two of the most prominent condensation reactions involving diethyl malonate are the Knoevenagel condensation and the Michael addition.

The Knoevenagel condensation involves the reaction of diethyl malonate with an aldehyde or ketone, typically catalyzed by a weak base, to yield an α,β-unsaturated ester. This reaction is a cornerstone in the synthesis of coumarins, which are an important class of compounds with a wide range of biological activities. The Michael addition, or 1,4-conjugate addition, describes the reaction of a diethyl malonate-derived enolate with an α,β-unsaturated carbonyl compound.[1][2] This reaction is a powerful tool for the construction of 1,5-dicarbonyl compounds, which are valuable intermediates in the synthesis of more complex molecules.[3][4]

These application notes provide detailed protocols for both the Knoevenagel condensation and the Michael addition of diethyl malonate, along with quantitative data to guide reaction optimization and visual diagrams to illustrate reaction pathways and workflows.

Data Presentation

Knoevenagel Condensation of Diethyl Malonate with Aldehydes

| Aldehyde | Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Benzaldehyde | Piperidine/Acetic Acid | Benzene | 130-140 | 11-18 | 89-91 | [5] |

| Salicylaldehyde | Piperidine/Acetic Acid | Ethanol | 70-80 | 4-6 | 82 | |

| Isovaleraldehyde | Immobilized Gelatine | DMSO | Room Temp | Overnight | 85-89 | [6] |

| Syringaldehyde | Piperidine | Ethyl Acetate | 90 | 2 | High | [7] |

Michael Addition of Diethyl Malonate to α,β-Unsaturated Carbonyl Compounds

| Michael Acceptor | Base/Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Chalcone | NiCl₂/(-)-Sparteine | Toluene | 25 | 5 | 90 | [8] |

| Thienyl Chalcone Analogues | KOt-Bu | CH₂Cl₂ | Room Temp | 3-4 | 72-94 | [4][9] |

| Mesityl Oxide | Sodium Ethoxide | Ethanol | Reflux | Not Specified | Not Specified | [3] |

| Methyl Vinyl Ketone | Base (e.g., NaOEt) | Not Specified | Not Specified | Not Specified | Not Specified | [10] |

Experimental Protocols

Protocol 1: Knoevenagel Condensation of Diethyl Malonate with Benzaldehyde

This protocol is adapted from Organic Syntheses.[5]

Materials:

-

Diethyl malonate

-

Benzaldehyde (commercial grade, may contain benzoic acid)

-

Piperidine

-

Benzene

-

1 N Hydrochloric acid

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Round-bottom flask with reflux condenser and oil bath

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

To a round-bottom flask, add 101 g (0.63 mole) of diethyl malonate, approximately 72-76 g of commercial benzaldehyde, 2-7 ml of piperidine, and 200 ml of benzene. The amount of piperidine should be in slight excess to neutralize any benzoic acid present in the benzaldehyde.

-

Reflux the mixture vigorously in an oil bath at 130-140°C until no more water is collected in a Dean-Stark trap (approximately 11-18 hours).

-

After cooling, add 100 ml of benzene to the reaction mixture.

-

Wash the solution sequentially with two 100-ml portions of water, two 100-ml portions of 1 N hydrochloric acid, and finally with 100 ml of a saturated sodium bicarbonate solution.

-

Extract the aqueous washings with a single 50-ml portion of benzene and combine the organic layers.

-

Dry the organic solution with 30 g of anhydrous sodium sulfate.

-

Remove the benzene under reduced pressure on a steam bath.

-

Distill the residue under reduced pressure to yield colorless diethyl benzalmalonate.

Protocol 2: Michael Addition of Diethyl Malonate to Chalcone

This protocol is adapted from Chopade et al.[8]

Materials:

-

Chalcone

-

Diethyl malonate

-

Nickel(II) chloride (NiCl₂)

-

(-)-Sparteine

-

Dry Toluene

-

Dry flask with nitrogen inlet

-

Syringe

-

Rotary evaporator

-

Dilute Hydrochloric acid

-

Ethyl acetate

Procedure:

-

In a dry flask under a nitrogen atmosphere, stir a mixture of NiCl₂ (13 mg, 10 mol%) and (-)-Sparteine (0.024 mL, 10 mol%) in 5 mL of dry toluene at room temperature for 6 hours.

-

Slowly add chalcone (0.393 g, 1.89 mmol) in portions to the reaction mixture and stir for an additional 30 minutes.

-

Slowly add a solution of diethyl malonate (0.345 mL, 2.26 mmol) in 2 mL of dry toluene to the reaction mixture.

-

Stir the reaction mixture at 25°C until the starting material is completely consumed (monitor by TLC, approximately 5 hours).

-

Concentrate the reaction mixture to dryness in vacuo.

-

Quench the reaction with dilute HCl and extract the product with ethyl acetate.

-

The crude product can be purified by column chromatography.

Visualizations

Knoevenagel Condensation Mechanism

Caption: Mechanism of the Knoevenagel Condensation.

Michael Addition Mechanism

Caption: Mechanism of the Michael Addition.

Experimental Workflow: Knoevenagel Condensation

Caption: General experimental workflow for Knoevenagel condensation.

Experimental Workflow: Michael Addition

Caption: General experimental workflow for Michael addition.

References

- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. scispace.com [scispace.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. s3-ap-southeast-1.amazonaws.com [s3-ap-southeast-1.amazonaws.com]

- 7. research.tue.nl [research.tue.nl]

- 8. longdom.org [longdom.org]

- 9. Preparation of diethyl malonate adducts from chalcone analogs containing a thienyl ring | Semantic Scholar [semanticscholar.org]

- 10. Step-by-step mechanism of the Michael addition between diethyl malonate a.. [askfilo.com]

Application Notes and Protocols for the Large-Scale Synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview of the large-scale synthesis of 2-Ethoxy-4,6-dihydroxypyrimidine, a key intermediate in the production of agrochemicals and pharmaceuticals. Detailed experimental protocols for the primary synthetic route, the condensation of an O-ethylisourea salt with a dialkyl malonate, are presented. This document includes quantitative data from various synthetic methods, characterization information, and a discussion of the compound's primary application as a precursor to herbicides that target the acetyl-CoA carboxylase (ACCase) enzyme.

Introduction

This compound is a heterocyclic organic compound of significant industrial interest. Its pyrimidine core, substituted with an ethoxy group and two hydroxyl groups, makes it a versatile building block for the synthesis of more complex molecules. A primary application of this compound is its use as a precursor for the synthesis of 2-ethoxy-4,6-dichloropyrimidine, which is a crucial intermediate in the manufacturing of certain herbicides.[1] The synthesis of this compound is typically achieved through the condensation of O-ethylisourea or its salt with a malonic acid ester in the presence of a base.[2] This process has been optimized for large-scale production to ensure high yields and purity.

Physicochemical Properties and Characterization

-

Molecular Formula: C₆H₈N₂O₃

-

Molecular Weight: 156.14 g/mol

-

Appearance: White crystalline solid

-

Melting Point: >318°C

-

Tautomerism: The presence of hydroxyl groups at positions 4 and 6 can lead to tautomerism, where the compound exists in equilibrium between the dihydroxy form and keto-enol forms (e.g., 2-ethoxy-6-hydroxy-4(3H)-pyrimidinone).

Spectroscopic Data

Table 1: Predicted ¹H and ¹³C NMR Data for this compound [3]

| Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |

| Ethoxy CH₃ | ~1.2-1.4 (triplet) | Data not available |

| Ethoxy CH₂ | Data not available | Data not available |

| Pyrimidine C-H | Data not available | Data not available |

| Pyrimidine C-OH | Not applicable | Data not available |

| Pyrimidine C-OEt | Not applicable | Data not available |

| Pyrimidine C=N | Not applicable | Data not available |

Note: The table presents predicted data. Actual experimental values may vary.

Synthetic Protocols

The most common and industrially viable method for the large-scale synthesis of this compound is the condensation of an O-ethylisourea salt with a dialkyl malonate. The following protocols are based on procedures outlined in various patents.

Synthesis via Condensation of O-Ethylisourea Hydrogen Sulfate with Diethyl Malonate

This protocol describes the synthesis starting from the formation of O-ethylisourea hydrogen sulfate from cyanamide.

Experimental Protocol:

-

Preparation of O-Ethylisourea Hydrogen Sulfate:

-

Under a nitrogen atmosphere, add anhydrous ethanol to a reactor and cool to -5°C to -10°C.

-

Slowly add 96% sulfuric acid while maintaining the temperature at -5°C.

-

Add cyanamide in portions at 0°C to 10°C and stir for 60 minutes.

-

Allow the reaction to proceed for approximately 6 hours at 20°C to ensure complete conversion.

-

-

Condensation Reaction:

-

To the prepared O-ethylisourea hydrogen sulfate solution in methanol, add a 30% solution of sodium methoxide in methanol dropwise at -1°C to -7°C over 75 minutes.

-

Add dimethyl malonate at -5°C within 30 minutes.

-

Stir the reaction mixture for 3 hours at 0°C and then for 5 days at 25°C.[2]

-

-

Work-up and Isolation:

-

Concentrate the reaction mixture under vacuum at 30°C to 40°C.

-

Dissolve the resulting solid residue in water.

-

Adjust the pH to between 2.0 and 5.5 with a mineral acid (e.g., hydrochloric acid) to precipitate the product.[2]

-

Filter the crystalline this compound.

-

Wash the solid with water to remove any salts and dry.

-

Synthesis via Condensation of O-Ethylisourea Hydrochloride with Diethyl Malonate

This protocol utilizes the hydrochloride salt of O-ethylisourea.

Experimental Protocol:

-

Reaction Setup:

-

Charge a reactor with ethanol and cool to -5°C.

-

Add O-ethylisourea hydrochloride to the cooled ethanol.

-

Add a 21% solution of sodium ethylate in ethanol dropwise over 45 minutes.

-

Subsequently, add diethyl malonate dropwise over 10 minutes.

-

-

Reaction Conditions:

-

Stir the reaction mixture for 4 hours at 0°C, followed by 90 hours at room temperature.

-

-

Work-up and Isolation:

-

Evaporate the solvent in a vacuum.

-

Dissolve the residue in water at 18°C.

-

Adjust the pH to 4.0 with 32% hydrochloric acid to induce crystallization.

-

Filter the product, wash with water until salt-free, and dry in a vacuum at 80°C.

-

Quantitative Data Summary

The yield of this compound can vary depending on the specific reactants, base, and reaction conditions used. The following table summarizes quantitative data from different synthetic approaches.

Table 2: Summary of Quantitative Data for the Synthesis of this compound

| O-Ethylisourea Salt | Malonate Ester | Base | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Purity (%) | Reference |

| Hydrogen Sulfate | Diethyl Malonate | Sodium Ethoxide | Ethanol | 20 | 6 hours | 88.7 | 99.4 (HPLC) | [3] |

| Hydrochloride | Dimethyl Malonate | Sodium Methoxide | Methanol | 0 - 30 | - | 84.4 | - | [1] |

| Hydrogen Sulfate (from Urea) | Diethyl Malonate | - | - | 60 - 150 | - | - | - | [4] |

Application in Herbicide Synthesis